molecular formula C8H9BrOS B2586710 2-(5-Bromothiophen-2-yl)-2-methyloxetane CAS No. 1783427-68-8

2-(5-Bromothiophen-2-yl)-2-methyloxetane

Cat. No.: B2586710
CAS No.: 1783427-68-8
M. Wt: 233.12
InChI Key: WMIMGCQNZLVHLC-UHFFFAOYSA-N
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Description

2-(5-Bromothiophen-2-yl)-2-methyloxetane is a heterocyclic organic compound featuring an oxetane ring (a four-membered cyclic ether) substituted with a methyl group and a 5-bromothiophen-2-yl moiety. This compound is structurally significant in medicinal chemistry, particularly in the development of antibacterial agents, as bromothiophene derivatives are known to enhance pharmacological properties .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-2-methyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-8(4-5-10-8)6-2-3-7(9)11-6/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIMGCQNZLVHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-2-methyloxetane typically involves the bromination of thiophene followed by the formation of the oxetane ring. One common method is the bromination of 2-thiophenemethanol to obtain 5-bromo-2-thiophenemethanol, which is then subjected to cyclization to form the oxetane ring . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclization agents like potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-2-methyloxetane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K₂CO₃) are used.

Major Products Formed

    Substitution Reactions: Products include 2-(5-aminothiophen-2-yl)-2-methyloxetane and 2-(5-thiolthiophen-2-yl)-2-methyloxetane.

    Oxidation Reactions: Products include this compound sulfoxide and sulfone derivatives.

    Cyclization Reactions: Products include various polycyclic compounds.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-methyloxetane involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the oxetane ring play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

2-(4-Fluorophenyl)-2-methyloxetane

  • Structure : Features a fluorophenyl group instead of bromothiophene.
  • Synthesis : Prepared via catalytic methods, yielding 98% as a pale yellow oil .
  • 1H NMR Data : Aromatic protons appear at δ 7.45–7.31 (m, 2H) and δ 7.12–6.94 (m, 2H), distinct from the thiophene-derived shifts .
  • Electronic Effects : Fluorine’s electron-withdrawing nature increases ring electrophilicity but lacks the polarizability of bromine.

2-(4-Chlorophenyl)-2-methyloxetane

  • Structure : Chlorophenyl substitution at the oxetane’s 2-position.
  • Synthesis : Achieved in 95% yield, with NMR data showing a singlet for four aromatic protons at δ 7.26 .
  • Comparison : Chlorine’s moderate electronegativity and larger atomic radius compared to fluorine result in altered reactivity and steric interactions.

2-(5-Bromothiophen-2-yl)-2-methyloxetane

  • Key Differences: Aromatic System: Thiophene (sulfur-containing heterocycle) vs. benzene. Thiophene’s lower aromaticity and sulfur atom enhance conjugation and metabolic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Aromatic Proton Shifts (δ, ppm) Key Functional Group
This compound ~245.1 (calculated) ~7.2–7.5 (thiophene protons) Bromothiophene
2-(4-Fluorophenyl)-2-methyloxetane 180.2 7.45–7.31 (fluorophenyl) Fluorophenyl
2-(4-Chlorophenyl)-2-methyloxetane 196.7 7.26 (chlorophenyl) Chlorophenyl
  • Solubility : Bromothiophene derivatives exhibit lower aqueous solubility compared to fluorophenyl analogs due to bromine’s hydrophobicity.
  • Thermal Stability : The oxetane ring’s strain is consistent across analogs, but bromine’s polarizability may enhance thermal stability .

Research Findings and Trends

  • Synthetic Utility : Bromothiophene oxetanes are prioritized in drug discovery due to their balance of reactivity and stability.
  • Spectroscopic Trends : Thiophene protons in this compound are deshielded compared to phenyl analogs, reflecting sulfur’s electron-withdrawing effects .
  • Future Directions : Comparative studies on halogenated oxetanes using computational models (e.g., DFT) could further elucidate substituent effects on reactivity.

Biological Activity

2-(5-Bromothiophen-2-yl)-2-methyloxetane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and neuroprotective effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₉H₈BrOS
  • CAS Number : 1783427-68-8
  • SMILES Notation : CCOC1(C)C(C=C1)C2=CC=C(S2)Br

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study on thiophene derivatives demonstrated that compounds with bromine substitutions showed enhanced antibacterial activity against various pathogens, including resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were particularly low for certain derivatives, indicating strong antimicrobial potential .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research suggests that brominated thiophene derivatives can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This effect may be mediated through the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanism is thought to involve the enhancement of antioxidant defenses and the inhibition of neuroinflammatory processes .

Study on Antimicrobial Efficacy

A recent study focused on synthesizing various thiophene derivatives, including this compound, evaluated their antibacterial activity against Salmonella Typhi. The results revealed that the compound exhibited a significant zone of inhibition at concentrations as low as 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin .

CompoundMIC (mg/mL)Zone of Inhibition (mm)
This compound3.12525
Ciprofloxacin4.020

Neuroprotective Mechanism Investigation

In another investigation, researchers explored the neuroprotective effects of brominated thiophene derivatives in models of oxidative stress-induced neuronal damage. The study found that treatment with these compounds significantly reduced cell death and reactive oxygen species (ROS) levels in cultured neurons, suggesting a protective role against neurodegenerative conditions .

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